
2-Methoxy-3,5-dimethyl-2,4,6-triphenyl-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3,5-dimethyl-2,4,6-triphenyl-2H-pyran is a heterocyclic organic compound that belongs to the class of 2H-pyrans. This compound is characterized by its unique structure, which includes a pyran ring substituted with methoxy, dimethyl, and triphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,5-dimethyl-2,4,6-triphenyl-2H-pyran typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ketones in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3,5-dimethyl-2,4,6-triphenyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the pyran ring .
Applications De Recherche Scientifique
2-Methoxy-3,5-dimethyl-2,4,6-triphenyl-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3,5-dimethyl-2,4,6-triphenyl-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethyl-2H-pyran: Similar in structure but lacks the methoxy and phenyl groups.
2-Methoxy-3,5-dimethyl-2H-pyran: Similar but without the triphenyl substitution.
2,4,6-Triphenyl-2H-pyran: Lacks the methoxy and dimethyl groups.
Uniqueness
The uniqueness of 2-Methoxy-3,5-dimethyl-2,4,6-triphenyl-2H-pyran lies in its combination of substituents, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired .
Propriétés
Numéro CAS |
79888-98-5 |
|---|---|
Formule moléculaire |
C26H24O2 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
2-methoxy-3,5-dimethyl-2,4,6-triphenylpyran |
InChI |
InChI=1S/C26H24O2/c1-19-24(21-13-7-4-8-14-21)20(2)26(27-3,23-17-11-6-12-18-23)28-25(19)22-15-9-5-10-16-22/h4-18H,1-3H3 |
Clé InChI |
IEMHEMYIFXXNAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(C(=C1C2=CC=CC=C2)C)(C3=CC=CC=C3)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
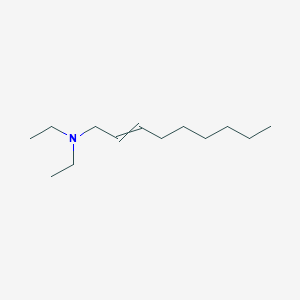
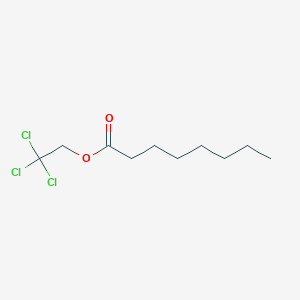

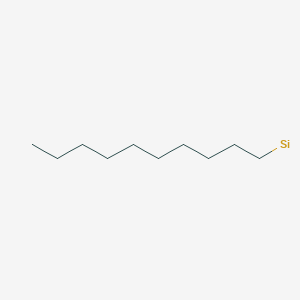
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
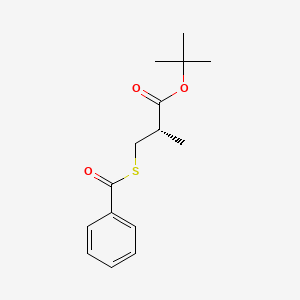
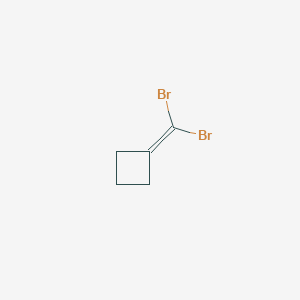
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)

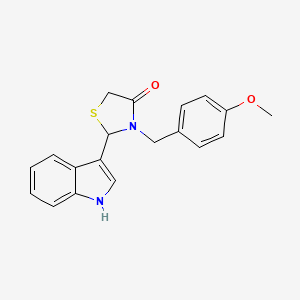
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
